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Compound of Interest

Compound Name: 4-Chlorodiphenylmethane

Cat. No.: B042959

A Comparative Guide for Researchers

In the realm of pharmaceutical and materials science, precise structural confirmation of
chemical compounds is paramount. This guide provides a comprehensive spectroscopic
comparison of 4-Chlorodiphenylmethane with its structural isomers, 2-
Chlorodiphenylmethane and 3-Chlorodiphenylmethane, as well as its parent compound,
Diphenylmethane. Through the detailed analysis of Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical resource
for scientists engaged in structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Chlorodiphenylmethane and
its related compounds. This quantitative data is essential for distinguishing between these
structurally similar molecules.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Compound

Chemical Shift (8) ppm, Multiplicity,
Assignment

4-Chlorodiphenylmethane

7.32 (d, = 8.8 Hz, 2H, Ar-H), 7.18 (d, J = 8.4
Hz, 2H, Ar-H), 3.95 (s, 2H, CH2)[1]

2-Chlorodiphenylmethane

7.37-7.35 (m, 1H, Ar-H), 7.29-7.26 (m, 2H, Ar-
H), 7.21-7.13 (m, 6H, Ar-H), 4.10 (s, 2H, CH2)

3-Chlorodiphenylmethane

Data not readily available in searched

databases.

Diphenylmethane

7.27 (t, J = 8.0 Hz, 4H, Ar-H), 7.21-7.17 (m, 6H,
Ar-H), 3.97 (s, 2H, CH2)

Table 2: 13C NMR Spectroscopic Data (CDCIs)

Compound

Chemical Shift (6) ppm

4-Chlorodiphenylmethane

135.2, 131.1, 129.8, 122.2, 39.5[1]

2-Chlorodiphenylmethane

139.7,138.9, 134.4, 131.2, 129.7, 129.1, 128.6,
127.8,127.0, 126.4, 39.4

3-Chlorodiphenylmethane

Data not readily available in searched

databases.

Diphenylmethane

141.3, 129.1, 128.6, 126.2, 42.1

Table 3: Infrared (IR) Spectroscopy Data (cm~1)
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Compound

Key Absorption Bands

4-Chlorodiphenylmethane

C-H (aromatic), C=C (aromatic), C-Cl, C-H
(aliphatic)

2-Chlorodiphenylmethane

C-H (aromatic), C=C (aromatic), C-ClI, C-H
(aliphatic)

3-Chlorodiphenylmethane

Data not readily available in searched

databases.

Diphenylmethane

C-H (aromatic), C=C (aromatic), C-H (aliphatic)

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular lon (M) Key Fragment lons
4-Chlorodiphenylmethane 202/204 (approx. 3:1)[2] 167, 165[2]
2-Chlorodiphenylmethane 202/204 (approx. 3:1) 167, 165
3-Chlorodiphenylmethane 202/204 (approx. 3:1) 167, 165
Diphenylmethane 168 167,91

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques

discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
deuterated chloroform (CDCls). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0O ppm).

* 'H NMR Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. A standard

pulse sequence is used with a spectral width of approximately -2 to 12 ppm.
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e 13C NMR Acquisition: Record the spectrum on a 100 MHz or higher spectrometer. A proton-
decoupled pulse sequence is typically used to obtain a spectrum with single lines for each
carbon environment.

Infrared (IR) Spectroscopy:

o Sample Preparation: For liquid samples, a thin film can be prepared between two potassium
bromide (KBr) or sodium chloride (NacCl) plates. For solid samples, a KBr pellet can be
prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a
transparent disk.

o Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1. A background spectrum of the empty
sample holder should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

o Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.qg.,
methanol or dichloromethane) into the mass spectrometer. For volatile compounds, gas
chromatography-mass spectrometry (GC-MS) is a common technique.

« lonization: Electron lonization (El) at 70 eV is a standard method for generating ions.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole or time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural confirmation of 4-
Chlorodiphenylmethane using a combination of spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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